molecular formula C14H10N2O3S2 B2907895 N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 892855-27-5

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2907895
CAS RN: 892855-27-5
M. Wt: 318.37
InChI Key: IHBTZJQOEVLKSC-UHFFFAOYSA-N
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Description

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

    Antibacterial Agent

    The compound has shown effectiveness as an antibacterial agent against B. subtilis with significant bacterial biofilm growth inhibition .

    Medicinal Use

    Derivatives of this compound are used in various medications, including antiviral, antibacterial, antimigraine, and antidiuretic treatments .

    Organic Solvent Solubility

    The compound has good solubility in organic solvents, which could be beneficial for coating processes in material sciences .

    Therapeutic Applications

    Thiophene nucleus-containing compounds have shown various activities, such as anti-inflammatory agents and serotonin antagonists used in Alzheimer’s treatment .

    Antitumor Activity

    Thiazole derivatives containing similar structures have been synthesized and verified for their antitumor activity .

Mechanism of Action

Target of Action

It has been reported to exhibit significant antibacterial activity againstB. subtilis and E. coli , suggesting that it may target key proteins or enzymes in these bacteria.

Mode of Action

Given its antibacterial activity , it may interact with its targets in a way that inhibits bacterial growth or disrupts essential bacterial processes.

Result of Action

The compound has been reported to inhibit bacterial biofilm growth by 60.04% in B. subtilis and E. coli . This suggests that the compound’s action results in significant antibacterial effects.

properties

IUPAC Name

N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O3S2/c17-13(11-2-1-5-20-11)16-14-15-8-6-9-10(7-12(8)21-14)19-4-3-18-9/h1-2,5-7H,3-4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBTZJQOEVLKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=C3C(=C2)SC(=N3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901330316
Record name N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815433
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

892855-27-5
Record name N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901330316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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